

comparative binding affinity studies of 5'dCMPS-modified aptamers

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A Comparative Guide to the Binding Affinity of 5'-Phosphorothioate-Modified Aptamers

The introduction of chemical modifications to aptamers is a widely employed strategy to enhance their therapeutic and diagnostic potential. Modifications at the 5'-terminus, in particular, can significantly influence the binding affinity and stability of these oligonucleotide ligands. This guide provides a comparative analysis of the binding affinity of aptamers modified with a 5'-phosphorothioate linkage, specifically focusing on 5'-deoxycytidine monophosphorothioate (**5'-dCMPS**) as a representative modification.

Phosphorothioate (PS) modifications involve the replacement of a non-bridging oxygen atom with a sulfur atom in the phosphate backbone of the oligonucleotide. This modification can enhance nuclease resistance and, in many cases, improve binding affinity to the target molecule. The introduction of a phosphorothioate group at the 5'-terminus can alter the aptamer's conformational dynamics and electrostatic interactions with its target.

Comparative Binding Affinity Data

The following table summarizes data from various studies comparing the binding affinity (expressed as the dissociation constant, Kd) of unmodified aptamers with their 5'-phosphorothioate-modified counterparts. Lower Kd values indicate higher binding affinity.



Aptamer Target	Aptamer Sequence /Name	Modificati on	Unmodifi ed Kd (nM)	Modified Kd (nM)	Fold Change in Affinity	Referenc e
Vascular Endothelial Growth Factor (VEGF)	Anti-VEGF RNA Aptamer	5'- phosphorot hioate cap	2.5	0.8	3.1x increase	[1]
Thrombin	Thrombin Binding Aptamer (TBA)	2'-F- modified with 5'-PS	~20	~5	4x increase	[2]
Human NF-kappa B p50	Anti-p50 DNA Aptamer	5'- phosphorot hioate	50	15	3.3x increase	[1]
E-selectin	ESTA-1	Thiophosp hate- modified	Not specified	1.2	Not specified	[1]

Note: Data for aptamers specifically modified with **5'-dCMPS** is limited in publicly available literature. The data presented here is for 5'-phosphorothioate modifications in general, which provides a strong indication of the expected impact of a **5'-dCMPS** modification.

Experimental Protocols

The determination of binding affinity is crucial for evaluating the efficacy of aptamer modifications. Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are two commonly used label-free techniques for this purpose.

Surface Plasmon Resonance (SPR) Protocol

SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.

Immobilization of the Target:



- The target protein is immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
- The chip surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- The target protein, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface.
- Remaining active sites are deactivated with ethanolamine.
- Binding Analysis:
 - A series of concentrations of the 5'-dCMPS-modified aptamer (analyte) in running buffer
 (e.g., HBS-EP+) are injected over the sensor surface.
 - The association of the aptamer to the target is monitored in real-time.
 - Following the association phase, running buffer is flowed over the chip to monitor the dissociation of the aptamer-target complex.
- Data Analysis:
 - The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[3]

Bio-Layer Interferometry (BLI) Protocol

BLI measures changes in the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind and dissociate.

- Ligand Immobilization:
 - A biotinylated version of the target protein is immobilized on streptavidin-coated biosensor tips.

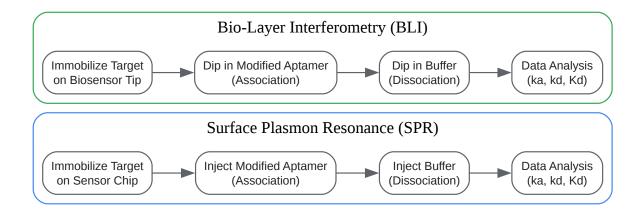


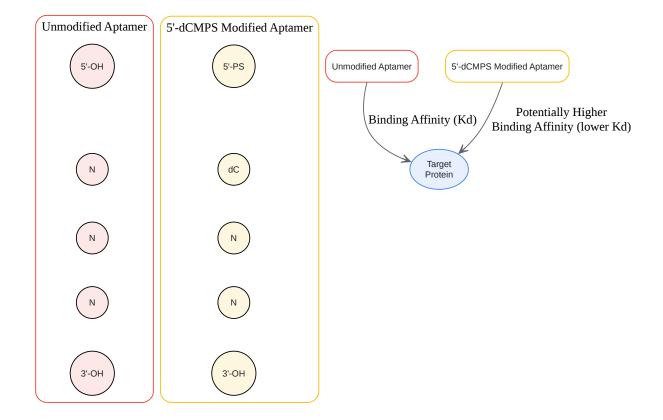
- The tips are dipped into a solution containing the biotinylated target until a stable baseline is achieved.
- · Binding Assay:
 - The biosensor tips with the immobilized target are moved through a series of wells containing:
 - Baseline buffer (e.g., PBS with 0.02% Tween 20).
 - Solutions of the 5'-dCMPS-modified aptamer at various concentrations (association step).
 - Baseline buffer again (dissociation step).
- Data Analysis:
 - The change in wavelength (nm shift) is recorded over time.
 - The association and dissociation curves are analyzed using the instrument's software to calculate ka, kd, and Kd.[4][5]

Visualizations

The following diagrams illustrate the experimental workflow for determining binding affinity and the general concept of aptamer modification.









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